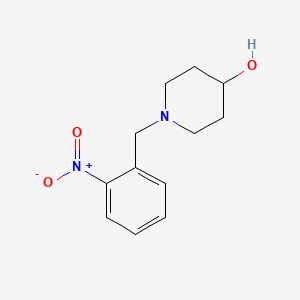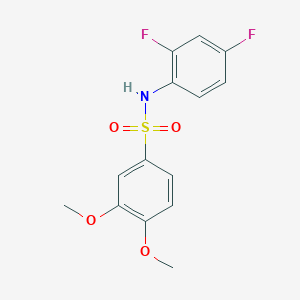![molecular formula C17H19F4N3O2 B5638816 N-[4-fluoro-3-(trifluoromethyl)phenyl]-7-methyl-6-oxo-2,7-diazaspiro[4.5]decane-2-carboxamide](/img/structure/B5638816.png)
N-[4-fluoro-3-(trifluoromethyl)phenyl]-7-methyl-6-oxo-2,7-diazaspiro[4.5]decane-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Introduction This compound belongs to the class of trifluoromethylated 1-azaspiro[4.5]decanes, which are of interest in organic and medicinal chemistry due to their structural uniqueness and potential biological activities. They are constructed through processes like copper-mediated intramolecular trifluoromethylation, dearomatization, and cyclization, leading to moderate to high yields with excellent regioselectivity and diastereoselectivity (Han et al., 2014).
Synthesis Analysis The synthesis involves copper-mediated or electrochemical methods for intramolecular trifluoromethylation, followed by spirocyclization. These methods have enabled the construction of various trifluoromethylated spirocyclic compounds under mild conditions without the need for chemical oxidants (Han et al., 2014); (Lei et al., 2023).
Molecular Structure Analysis The structure of N-[4-fluoro-3-(trifluoromethyl)phenyl]-7-methyl-6-oxo-2,7-diazaspiro[4.5]decane-2-carboxamide and related derivatives has been characterized by various methods including crystallography and spectroscopy. These studies contribute to understanding the electron distribution and molecular conformation which is essential for their biological activities (Obniska et al., 2006).
Chemical Reactions and Properties The compound and its analogs undergo various chemical reactions including cyclization, halogenation, and reaction with nucleophiles. These reactions are pivotal for synthesizing a wide range of spirocyclic compounds with potential pharmacological applications. The fluorinated compounds exhibit unique reactivity due to the presence of the trifluoromethyl group and the spirocyclic structure (Han et al., 2014).
Physical Properties Analysis The physical properties such as solubility, melting point, and molecular weight of these compounds are crucial for their application in drug design and other chemical processes. The introduction of fluorine atoms significantly affects these properties, enhancing the compound's lipophilicity and metabolic stability (Obniska et al., 2006).
Chemical Properties Analysis The chemical properties, including acidity, basicity, and reactivity towards various reagents, define the compound's behavior in biological systems and chemical reactions. The fluorine atoms contribute to the compound's unique chemical behavior, influencing its binding affinity and reactivity (Lei et al., 2023).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
N-[4-fluoro-3-(trifluoromethyl)phenyl]-7-methyl-6-oxo-2,7-diazaspiro[4.5]decane-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19F4N3O2/c1-23-7-2-5-16(14(23)25)6-8-24(10-16)15(26)22-11-3-4-13(18)12(9-11)17(19,20)21/h3-4,9H,2,5-8,10H2,1H3,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJNQGMRYHBASEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC2(C1=O)CCN(C2)C(=O)NC3=CC(=C(C=C3)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19F4N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-Fluoro-3-(trifluoromethyl)phenyl]-7-methyl-6-oxo-2,7-diazaspiro[4.5]decane-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-(5-chloro-3-fluoro-2-pyridinyl)-2-(3-methyl-2-buten-1-yl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5638739.png)
![3-methyl-2-[(3,4,5-trimethoxybenzoyl)amino]benzoic acid](/img/structure/B5638746.png)
![(3R*,4S*)-4-(4-methoxyphenyl)-1-[3-(1H-pyrazol-1-ylmethyl)benzoyl]pyrrolidin-3-amine](/img/structure/B5638761.png)
![5-{[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}-7-isopropyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5638764.png)
![3-[5-(2-isopropyl-4-methyl-1,3-thiazol-5-yl)-1,2,4-oxadiazol-3-yl]pyridazine](/img/structure/B5638771.png)
![3-[5-(1H-imidazol-1-ylmethyl)-4-methyl-4H-1,2,4-triazol-3-yl]-1-[(2-methyl-1,3-thiazol-4-yl)acetyl]piperidine](/img/structure/B5638774.png)
![5-[(4-chlorophenoxy)methyl]-3-(3-nitrophenyl)-1,2,4-oxadiazole](/img/structure/B5638788.png)
![N-(2-chlorobenzyl)-2-[3-(4-fluorophenyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B5638793.png)
![1-[(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)acetyl]-4-methylpiperazine](/img/structure/B5638804.png)

![2-(1-piperidinylmethyl)-4-[(2-propyl-1,3-thiazol-4-yl)carbonyl]-1,4-oxazepane](/img/structure/B5638806.png)

![2-ethoxy-4-(1-methylbenzo[f]quinolin-3-yl)phenol](/img/structure/B5638831.png)
